molecular formula C9H9NO5 B14898229 2-Hydroxy-5-((methoxycarbonyl)amino)benzoic acid

2-Hydroxy-5-((methoxycarbonyl)amino)benzoic acid

Cat. No.: B14898229
M. Wt: 211.17 g/mol
InChI Key: HSWUHQDKWKSGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-((methoxycarbonyl)amino)benzoic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid and features both hydroxyl and methoxycarbonylamino functional groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-((methoxycarbonyl)amino)benzoic acid can be achieved through several methods. One common approach involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-((methoxycarbonyl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-((methoxycarbonyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxycarbonylamino groups play crucial roles in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-((methoxycarbonyl)amino)benzoic acid is unique due to the presence of both hydroxyl and methoxycarbonylamino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-hydroxy-5-(methoxycarbonylamino)benzoic acid

InChI

InChI=1S/C9H9NO5/c1-15-9(14)10-5-2-3-7(11)6(4-5)8(12)13/h2-4,11H,1H3,(H,10,14)(H,12,13)

InChI Key

HSWUHQDKWKSGOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.